N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with a dimethylamino group and a hydroxy-3-phenylpropyl group attached to an oxalamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl ring and subsequent functional group modifications. Key steps include:
Formation of the phenyl ring: This can be achieved through various methods, such as the Friedel-Crafts acylation reaction.
Introduction of the dimethylamino group: This is often done through nucleophilic substitution reactions.
Attachment of the hydroxy-3-phenylpropyl group: This step may involve the use of reagents like Grignard reagents or organolithium compounds.
Formation of the oxalamide moiety: This is typically achieved through the reaction of the intermediate with oxalyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and neurological disorders.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxyethyl)oxalamide
N1-(4-(dimethylamino)phenyl)-N2-(3-phenylpropyl)oxalamide
N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxypropyl)oxalamide
Uniqueness: N1-(4-(dimethylamino)phenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its hydroxy-3-phenylpropyl group, in particular, adds a level of complexity and reactivity not found in similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-22(2)16-10-8-15(9-11-16)21-19(25)18(24)20-13-17(23)12-14-6-4-3-5-7-14/h3-11,17,23H,12-13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWDFAJBSMPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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